![molecular formula C19H21BrN4O3 B2761058 (2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2194847-51-1](/img/structure/B2761058.png)
(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is an organic molecule that integrates various functional groups. This compound's structural complexity offers diverse reactivity, making it valuable in several scientific fields, including medicinal chemistry, synthetic organic chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 2-bromo-5-methoxybenzaldehyde
Starting materials: 5-methoxyanisole, bromine
Reaction conditions: Bromination in acetic acid
Procedure: Bromine is added dropwise to a solution of 5-methoxyanisole in acetic acid at a controlled temperature to form 2-bromo-5-methoxybenzaldehyde.
Step 2: Formation of (2-bromo-5-methoxyphenyl)methanone
Starting materials: 2-bromo-5-methoxybenzaldehyde, acetic anhydride
Reaction conditions: Reflux with an acid catalyst
Procedure: The aldehyde reacts with acetic anhydride under reflux to form the corresponding ketone.
Step 3: Coupling with 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl fragment
Starting materials: (2-bromo-5-methoxyphenyl)methanone, 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-ylamine
Reaction conditions: Coupling reaction with a suitable base
Procedure: The ketone is coupled with the amine in the presence of a base to form the final compound.
Industrial Production Methods
Scale-up considerations: Optimizing the reaction conditions to ensure high yield and purity, along with cost-effective reagents and solvents.
Purification: Methods like crystallization, distillation, or chromatography may be employed to purify the compound.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, especially at the methoxy and morpholino groups.
Reduction: Reduction reactions can occur at the ketone functional group, converting it to an alcohol.
Substitution: The bromine atom allows for various substitution reactions, facilitating the formation of different derivatives.
Common Reagents and Conditions Used in These Reactions
Oxidation: Potassium permanganate, Jones reagent
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Organolithium reagents, Grignard reagents, palladium-catalyzed coupling reactions
Major Products Formed from These Reactions
Oxidation products: Corresponding aldehydes or carboxylic acids
Reduction products: Alcohol derivatives
Substitution products: Diverse functionalized phenyl derivatives
科学的研究の応用
Chemistry
Building block: Used in the synthesis of more complex organic molecules.
Reaction studies: Serves as a model compound for studying various organic reactions.
Biology
Biological probes: Employed in the design of molecular probes to investigate biological processes.
Bioactive derivatives: Modified to develop potential therapeutic agents.
Medicine
Drug development: Explored for its pharmacological properties and potential as a lead compound in drug discovery.
Diagnostic tools: Used in the creation of diagnostic agents for imaging and analysis.
Industry
Material science: Incorporated into the development of novel materials with specific properties.
Catalysis: Used in designing catalysts for chemical reactions.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, inhibiting or modulating their activity. The presence of morpholino and pyrimidinyl groups suggests potential interactions with nucleic acids or proteins, affecting cellular processes.
類似化合物との比較
Similar Compounds
(2-chloro-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
(2-fluoro-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
Highlighting Uniqueness
The unique combination of bromo, methoxy, morpholino, and pyrimidinyl groups in this compound contributes to its distinct reactivity and potential applications. Unlike its chloro or fluoro analogs, the bromo derivative may offer different reactivity patterns and biological interactions, making it valuable for specific scientific investigations.
That's the lowdown on (2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone in the lab and beyond. Hope you find it as intriguing as I do.
特性
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3/c1-26-14-4-5-16(20)15(11-14)18(25)24-6-2-3-13-12-21-19(22-17(13)24)23-7-9-27-10-8-23/h4-5,11-12H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBCRDUKDDPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2760975.png)
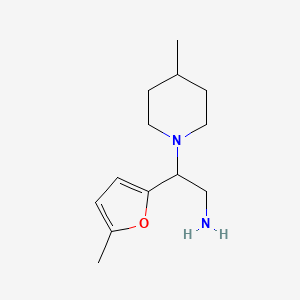
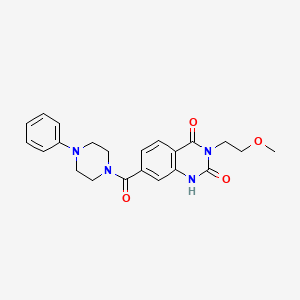
![1H-[1,3]Dioxolo[4,5-F]indazole](/img/structure/B2760978.png)
![3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2760979.png)
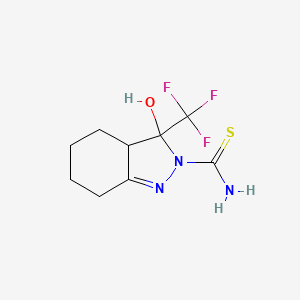
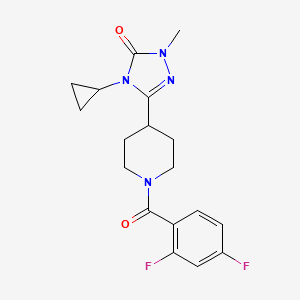
![N-(3-{[2-(4-cyanophenyl)-3-(3-nitrophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2760984.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2760985.png)
![Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2760986.png)
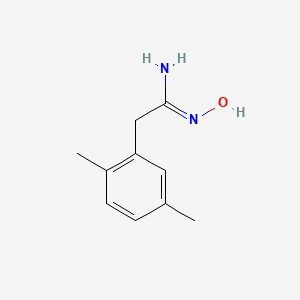
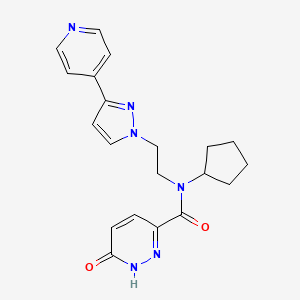
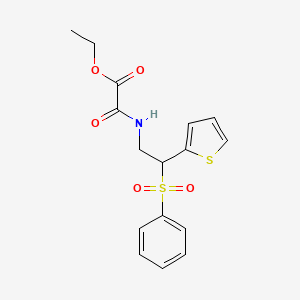
![2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide](/img/structure/B2760998.png)
